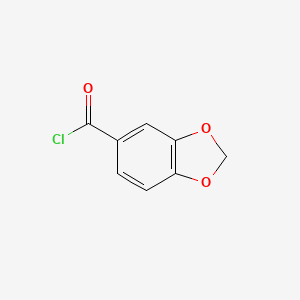

Piperonyloyl chloride

Übersicht

Beschreibung

Piperonyloyl chloride is an acyl halide with the chemical formula C8H5ClO3. It is a derivative of piperonylic acid and is known for its role in organic synthesis, particularly in the preparation of various chemical compounds. This compound is characterized by its reactivity and is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Piperonyloyl chloride is typically synthesized from piperonylic acid through a reaction with thionyl chloride (SOCl2). The reaction proceeds as follows: [ \text{C8H6O4} + \text{SOCl2} \rightarrow \text{C8H5ClO3} + \text{SO2} + \text{HCl} ] This reaction is carried out under reflux conditions, where piperonylic acid is dissolved in an appropriate solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Piperonyloyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, this compound hydrolyzes to form piperonylic acid and hydrochloric acid.

Common Reagents and Conditions:

Amines: React with this compound to form amides under mild conditions.

Alcohols: Form esters when reacted with this compound in the presence of a base such as pyridine.

Thiols: Produce thioesters in reactions with this compound, often catalyzed by a base.

Major Products:

Amides: Formed from reactions with amines.

Esters: Result from reactions with alcohols.

Thioesters: Produced from reactions with thiols.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry Applications

Piperonyloyl chloride is primarily utilized as a reagent in organic synthesis. Its applications include:

- Synthesis of Bioactive Compounds :

- Kinetic Studies :

- Preparation of Pyrrolophenanthridone Alkaloids :

Pharmacological Applications

The pharmacological potential of this compound is notable, particularly in drug development:

- Anticancer Research :

- Platelet Aggregation Inhibition :

- Antioxidant Activity :

Material Science Applications

In addition to its chemical and pharmacological uses, this compound finds applications in material science:

- Crystallization Agents :

-

Functional Polymers :

- The compound has been investigated for its ability to modify polymer properties, contributing to the development of advanced materials with tailored functionalities.

Summary Table of Applications

| Application Area | Specific Uses | Notable Compounds/Effects |

|---|---|---|

| Synthetic Chemistry | Synthesis of bioactive compounds | 2-phenylbenzimidazoles, Justicidin B |

| Kinetic Studies | Solvolysis rate evaluations | Mechanistic insights |

| Pharmacology | Anticancer agents, platelet aggregation inhibitors | Enhanced cell growth inhibition |

| Material Science | Nucleating agents for polymers | Improved thermal/mechanical properties |

Wirkmechanismus

The mechanism of action of piperonyloyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products. The solvolysis reaction of this compound proceeds via an electron-rich acyl transfer mechanism, where the acyl group is transferred to the nucleophile, resulting in the formation of the corresponding acylated product .

Vergleich Mit ähnlichen Verbindungen

Benzoyl Chloride: Similar in structure but lacks the methylenedioxy group present in piperonyloyl chloride.

Piperonylamine: Contains an amine group instead of the acyl chloride group.

Piperonylic Acid: The parent compound from which this compound is derived.

Uniqueness: this compound is unique due to its methylenedioxy group, which imparts distinct reactivity and properties compared to other acyl halides. This structural feature makes it particularly useful in the synthesis of specific organic compounds that require the methylenedioxy functionality .

Biologische Aktivität

Piperonyloyl chloride, a synthetic compound derived from piperonal, is notable for its diverse biological activities. This article explores its pharmacological properties, synthesis, and applications in medicinal chemistry, supported by relevant research findings and data tables.

This compound has the chemical formula C₈H₅ClO₃ and is classified as an acyl chloride. Its melting point is reported to be between 78-79 °C, with a boiling point of approximately 155 °C at reduced pressure (25 mmHg) . The compound is hygroscopic and typically requires storage in a refrigerator to maintain stability.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of piperonal with thionyl chloride or oxalyl chloride. This transformation results in the formation of the acyl chloride, which can be utilized in further chemical reactions to create various derivatives .

Biological Activities

This compound exhibits several biological activities, which are summarized below:

- Antimicrobial Activity : Research indicates that derivatives of this compound possess leishmanicidal properties. A study reported that compounds synthesized from this compound showed varying degrees of activity against Leishmania amazonensis, with some derivatives demonstrating IC50 values comparable to standard treatments like amphotericin B .

- Inhibition of Chemotaxis : this compound has been investigated for its ability to inhibit chemotaxis in inflammatory models. One study identified a derivative that significantly inhibited macrophage recruitment in vivo during a thioglycollate-induced peritonitis model, showcasing its potential as an anti-inflammatory agent .

- Pharmacological Characterization : The compound has been characterized for its interaction with various biological targets. For instance, certain derivatives have shown selective inhibition against enzymes involved in DNA unwinding processes, suggesting potential applications in antiviral therapies .

Table 1: Biological Activity of this compound Derivatives

| Compound | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Piperonyl derivative A | Leishmanicidal | 17.24 | |

| Piperonyl derivative B | Macrophage inhibition | 80 | |

| Piperonyl derivative C | DNA unwinding inhibition | 8.1 |

The biological activity of this compound and its derivatives can be attributed to their structural features, which allow for interactions with various biological macromolecules. The presence of the acyl chloride functional group facilitates acylation reactions, enabling the formation of more complex structures that can modulate biological pathways.

Inhibition Mechanisms

- Enzyme Inhibition : Derivatives have been shown to act as inhibitors for specific enzymes involved in inflammatory responses and viral replication. For example, compounds derived from this compound were tested for their ability to inhibit ATPase and helicase activities crucial for viral replication .

- Cellular Interaction : The anti-inflammatory effects observed may result from the ability of these compounds to interfere with monocyte migration and activation, thereby reducing inflammation in models of rheumatoid arthritis and other inflammatory conditions .

Future Directions

Further research is warranted to explore the full therapeutic potential of this compound and its derivatives. Studies focusing on structure-activity relationships (SAR) can provide insights into optimizing these compounds for enhanced efficacy and reduced toxicity.

Eigenschaften

IUPAC Name |

1,3-benzodioxole-5-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO3/c9-8(10)5-1-2-6-7(3-5)12-4-11-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSGZIMDIHBXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370480 | |

| Record name | Piperonyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25054-53-9 | |

| Record name | Piperonyloyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Benzodioxole-5-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solvolysis of piperonyloyl chloride?

A: this compound (1) is classified as an electron-rich benzoyl chloride. The mechanisms of acyl transfer reactions involving such electron-rich compounds are not well understood []. By studying the kinetics of this compound's solvolysis— its reaction with a solvent molecule— in various pure and binary solvent systems, researchers can gain a deeper understanding of how electron-rich acyl groups behave during chemical reactions []. This information can be valuable for optimizing reactions involving similar compounds and designing new synthetic pathways.

Q2: How is the extended Grunwald-Winstein equation used in the study of this compound?

A: The extended Grunwald-Winstein equation is a valuable tool for analyzing the influence of solvent properties on reaction rates []. By applying this equation to the kinetic data obtained from the solvolysis of this compound, researchers can determine the reaction's sensitivity to different solvent parameters, such as polarity and ionizing power []. This analysis provides insights into the reaction mechanism and the role of the solvent in the reaction pathway.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.